molecular formula C11H9FN2O B135470 6-(4-Fluorophenoxy)pyridin-3-amine CAS No. 143071-78-7

6-(4-Fluorophenoxy)pyridin-3-amine

Cat. No. B135470
M. Wt: 204.2 g/mol
InChI Key: KJADQTVNOQCJCC-UHFFFAOYSA-N
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Description

The compound "6-(4-Fluorophenoxy)pyridin-3-amine" is a chemical that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds with a structure that includes a six-membered ring containing one nitrogen atom and five carbon atoms. The presence of the fluorophenoxy group suggests that this compound may exhibit unique physical and chemical properties, potentially making it useful in various applications, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of pyridine derivatives often involves strategic functionalization of the pyridine ring to introduce various substituents. In the case of "6-(4-Fluorophenoxy)pyridin-3-amine," a general synthetic strategy might involve the introduction of the fluorophenoxy group and the amine group at specific positions on the pyridine ring. For example, a modified Chichibabin reaction, as mentioned in the synthesis of a related compound, 4-phenyl-2,6-bis[3-(4-aminophenoxy)phenyl]-pyridine, could be a potential method for introducing the amino group . The fluorophenoxy group could be introduced through a low-temperature aryl bromide-to-alcohol conversion, similar to the method used for synthesizing 6-substituted-2,4-dimethyl-3-pyridinols .

Molecular Structure Analysis

The molecular structure of "6-(4-Fluorophenoxy)pyridin-3-amine" would feature a pyridine core with a fluorophenoxy substituent at the 6-position and an amine group at the 3-position. The presence of the electronegative fluorine atom on the phenoxy group could influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with other molecules. The amine group could serve as a site for further chemical modification or as a point of interaction with biological targets.

Chemical Reactions Analysis

The reactivity of "6-(4-Fluorophenoxy)pyridin-3-amine" would be influenced by the substituents on the pyridine ring. The amine group is typically nucleophilic and could participate in various chemical reactions, such as acylation or alkylation. The fluorophenoxy group could also affect the reactivity of the compound, potentially through electronic effects or by participating in reactions typical of aryl ethers. The synthesis of related pyridinols has shown that these compounds can be stable to air oxidation, suggesting that "6-(4-Fluorophenoxy)pyridin-3-amine" might also exhibit good stability under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of "6-(4-Fluorophenoxy)pyridin-3-amine" would be determined by its molecular structure. The presence of the fluorine atom could increase the compound's lipophilicity, potentially affecting its solubility in organic solvents. The basicity of the amine group could be influenced by the electron-withdrawing effect of the fluorophenoxy group, which might affect the compound's solubility in water and its behavior in acidic or basic environments. The thermal stability of related polyimides suggests that "6-(4-Fluorophenoxy)pyridin-3-amine" could also exhibit good thermal stability, although this would need to be confirmed through experimental studies .

Scientific Research Applications

Chemical Reactions and Transformations

Research on nitrogen-containing aromatics like pyridine has shown various chemical transformations. For instance, pyridine reacts with xenon difluoride to yield different fluoropyridines (Anand & Filler, 1976). This type of reaction demonstrates the potential for synthesizing derivatives of 6-(4-Fluorophenoxy)pyridin-3-amine.

Hydrogen-Bond Basicity

Hydrogen-bond basicity is a critical property in chemical interactions. A study used 4-fluorophenol to investigate hydrogen-bonding interactions with secondary amines, indicating potential applications in understanding and manipulating molecular interactions involving compounds like 6-(4-Fluorophenoxy)pyridin-3-amine (Graton, Berthelot, & Laurence, 2001).

Polymerization Processes

Research on chromium(III) amino-bis(phenolato) complexes in copolymerization processes reveals insights into molecular structures and polymerization mechanisms. These studies can be relevant to understanding how 6-(4-Fluorophenoxy)pyridin-3-amine might behave in complex chemical systems (Devaine-Pressing, Dawe, & Kozak, 2015).

Metabolic Pathways

In pharmacological research, understanding the metabolic pathways of compounds is crucial. A study employing high-performance liquid chromatography and nuclear magnetic resonance spectroscopy (HPLC-NMR) identified metabolites of phenoxypyridines in rat microsomes, which is relevant for understanding the metabolism of related compounds like 6-(4-Fluorophenoxy)pyridin-3-amine (Corcoran et al., 1997).

Synthesis of Derivatives

The synthesis of pyridine derivatives, such as 4-amino-3,5-dichloro-6-fluoropyridine-2-ol, demonstrates the versatility of pyridine compounds in chemical synthesis. This research is directly relevant to exploring the synthesis pathways for derivatives of 6-(4-Fluorophenoxy)pyridin-3-amine (Zhi-yuan, 2010).

Development of Ionic Liquids

The creation of novel ionic liquids using compounds such as pyrrolidine or piperidine, which are structurally similar to 6-(4-Fluorophenoxy)pyridin-3-amine, indicates potential applications in developing new types of ionic liquids (Honda et al., 2017).

Peptidomimetics Development

The synthesis of pyridine derivatives as scaffolds in peptidomimetics showcases the application of such compounds in drug design and development, hinting at similar uses for 6-(4-Fluorophenoxy)pyridin-3-amine (Saitton, Kihlberg, & Luthman, 2004).

Synthesis and Characterization of Polycarbonates

Research into the copolymerization of cyclohexene oxide and carbon dioxide catalyzed by chromium(III) complexes with tetradentate amine-bis(phenolate) ligands like 6-(4-Fluorophenoxy)pyridin-3-amine offers insights into the development of new materials (Devaine-Pressing, Dawe, & Kozak, 2015).

Safety And Hazards

The safety data sheet for 6-(4-Fluorophenoxy)pyridin-3-amine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

6-(4-fluorophenoxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c12-8-1-4-10(5-2-8)15-11-6-3-9(13)7-14-11/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJADQTVNOQCJCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50329556
Record name 6-(4-fluorophenoxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50329556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730095
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-(4-Fluorophenoxy)pyridin-3-amine

CAS RN

143071-78-7
Record name 6-(4-fluorophenoxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50329556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(4-fluorophenoxy)pyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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